molecular formula C16H13N7O2S B2862296 N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034393-69-4

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2862296
CAS RN: 2034393-69-4
M. Wt: 367.39
InChI Key: YWHOCPJDWABSAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials. Typically, such syntheses involve reactions like nucleophilic substitutions, condensations, and cyclizations .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent . Tuberculosis (TB) remains a significant global health challenge, and the development of new drugs is crucial due to the emergence of multi-drug resistant strains of Mycobacterium tuberculosis. Derivatives of this compound have shown promising activity against TB with inhibitory concentrations (IC) that are competitive with existing treatments .

Synthetic Approaches for Heterocyclic Compounds

The structural motif of the compound lends itself to the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . These heterocyclic compounds have diverse biological activities and are of interest in medicinal chemistry for the development of new therapeutic agents .

Anti-Fibrotic Activities

Some derivatives of this compound have been found to exhibit anti-fibrotic activities , which could be beneficial in treating diseases characterized by fibrosis, such as idiopathic pulmonary fibrosis. The compound’s derivatives may offer better efficacy than some existing medications, providing a potential avenue for new treatments .

Molecular Docking Studies

The compound can be used in molecular docking studies to understand its interaction with various biological targets. This is crucial in drug design and development, as it helps predict the affinity and activity of drug candidates before they are synthesized and tested in vitro or in vivo .

Cytotoxicity Evaluation

Evaluating the cytotoxicity of this compound and its derivatives on human cells, such as HEK-293 (human embryonic kidney) cells, is essential to ensure that they are safe for further development into therapeutic agents .

Development of New Synthetic Methods

The compound’s structure provides a platform for the development of new synthetic methods in organic chemistry. It can be used to explore novel pathways for constructing complex molecules, which is fundamental in the advancement of synthetic organic chemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, or investigating its mechanism of action. Such studies could help to determine if this compound has potential applications in areas like medicine or materials science .

properties

IUPAC Name

N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c24-15(13-4-2-8-26-13)18-6-7-23-10-12(20-22-23)16-19-14(21-25-16)11-3-1-5-17-9-11/h1-5,8-10H,6-7H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHOCPJDWABSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

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